Structural Analysis and Bioisosteric Integration of 6-Methyl-3,6-diazabicyclo[3.1.1]heptane Dihydrochloride in Lead Optimization
Structural Analysis and Bioisosteric Integration of 6-Methyl-3,6-diazabicyclo[3.1.1]heptane Dihydrochloride in Lead Optimization
Executive Summary
In modern drug discovery, the optimization of pharmacokinetic (PK) profiles often hinges on the precise geometric and electronic tuning of basic amine motifs. 6-Methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride has emerged as a highly privileged, conformationally restricted bioisostere for piperazine and diazepane[1]. By introducing a one-carbon bridge into the traditional piperazine ring, medicinal chemists can counterintuitively lower lipophilicity, increase solvent-exposed polar surface area, and sterically shield vulnerable metabolic hotspots[2]. This technical guide explores the structural dynamics, physicochemical advantages, and experimental workflows for integrating this bicyclic scaffold into lead optimization pipelines.
Chemical Identity & Physicochemical Profiling
The free base of 6-methyl-3,6-diazabicyclo[3.1.1]heptane is a volatile, highly polar oil. To ensure stoichiometric precision, prevent oxidative degradation, and maximize aqueous solubility for in vitro assays, the compound is almost exclusively isolated and utilized as a dihydrochloride salt[3].
Table 1: Core Physicochemical Parameters
| Property | Value | Structural Implication |
| CAS Number (Salt) | 2231676-00-7[3] | Standardized registry for the stable dihydrochloride form. |
| CAS Number (Base) | 1538734-96-1[4] | Registry for the biologically active free base. |
| Molecular Formula | C₆H₁₄Cl₂N₂[3] | Indicates a 1:2 stoichiometry of base to hydrochloric acid. |
| Molecular Weight | 185.09 g/mol [3] | Low molecular weight ensures high ligand efficiency (LE). |
| Topological PSA | 15.3 Ų[4] | Optimal for membrane permeability and CNS penetration. |
Structural Architecture: The Bioisosteric Paradigm
The replacement of a standard N-methylpiperazine ring with a 3,6-diazabicyclo[3.1.1]heptane system represents a paradigm shift in topological drug design.
The Lipophilicity Paradox: Conventionally, adding carbon atoms to a molecule increases its lipophilicity. However, bridging a piperazine ring with a one-carbon tether to form a[3.1.1] bicyclic system forces a puckered conformation[5]. This geometric constraint alters the 3D vector of the nitrogen lone pairs, pushing them outward and increasing the solvent-exposed polar surface area[2]. Consequently, the basicity and hydration of the nitrogens increase, driving down the distribution coefficient ( ΔlogD7.4≈−0.5 to −0.8 ) relative to the unbridged counterpart[2].
Fig 1. Bioisosteric replacement strategy utilizing a one-carbon bridge to optimize pharmacokinetics.
Case Study: Metabolic Shielding in Kinase Inhibitors
The utility of 6-methyl-3,6-diazabicyclo[3.1.1]heptane is best illustrated in the optimization of NUAK1 inhibitors[6]. N-methylpiperazine motifs are notorious metabolic hotspots; the exposed N-methyl group is rapidly N-demethylated by hepatic cytochrome P450 (CYP450) enzymes, leading to high intrinsic clearance.
By substituting the N-methylpiperazine with 6-methyl-3,6-diazabicyclo[3.1.1]heptane, researchers successfully extended the metabolic half-life of the scaffold[6]. The [3.1.1] bridge provides steric hindrance around the basic amine, restricting the enzyme's access to the N-methyl group while simultaneously lowering the overall lipophilicity, which reduces non-specific binding to microsomal proteins[6].
Table 2: Comparative Pharmacokinetic Impact in NUAK1 Inhibitors [6]
| Amine Motif | ΔlogD7.4 Impact | Mouse Liver Microsome (MLM) t1/2 |
| N-Methylpiperazine | Baseline | 15.1 min |
| 6-Methyl-3,6-diazabicyclo[3.1.1]heptane | Lower Lipophilicity | 33.1 min |
Synthetic Methodology & Salt Isolation
The core bicyclic amine can be synthesized via a [3+2] cycloaddition between methylaziridine and acrylonitrile, followed by catalytic hydrogenation[5]. However, for bench-scale medicinal chemistry, the compound is typically generated by deprotecting a commercially available N-Boc precursor.
Protocol: Self-Validating Dihydrochloride Salt Formation Causality: Using anhydrous HCl in 1,4-dioxane prevents the highly water-soluble diamine from being lost in an aqueous workup. The dihydrochloride salt precipitates directly out of the organic solvent, driving the reaction to completion via Le Chatelier's principle and ensuring high purity.
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Preparation: Dissolve tert-butyl 6-methyl-3,6-diazabicyclo[3.1.1]heptane-3-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
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Acidification: Cool the reaction vessel to 0 °C. Dropwise, add a solution of 4M HCl in 1,4-dioxane (10.0 eq). Note: Excess acid ensures complete protonation of both basic nitrogens.
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Deprotection: Remove the ice bath and stir the mixture at room temperature for 4 hours. The evolution of CO₂ and isobutylene gas will cease, and a white precipitate will form.
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Isolation: Concentrate the suspension in vacuo to remove DCM and excess HCl. Triturate the resulting solid with cold diethyl ether to remove non-polar impurities.
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Validation: Filter the white crystalline solid and dry under high vacuum. Validate via ¹H NMR (D₂O): look for the distinct methyl resonance at δ 2.3 ppm and bridgehead multiplet signals between δ 3.1–3.5 ppm[5].
In Vitro Metabolic Stability (MLM) Workflow
To validate the metabolic advantages of the 6-methyl-3,6-diazabicyclo[3.1.1]heptane motif, a Mouse Liver Microsome (MLM) assay must be executed.
Protocol: Microsomal Stability Assessment Causality: Pre-incubation ensures thermal equilibration of the CYP enzymes. The reaction is initiated exclusively by NADPH (the obligate cofactor for CYP450s), isolating CYP-mediated metabolism from other degradation pathways. Quenching with cold acetonitrile instantly denatures the proteins, halting the reaction at precise kinetic timepoints.
Fig 2. Step-by-step microsomal stability assay workflow for evaluating metabolic clearance.
Step-by-Step Execution:
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Matrix Preparation: Prepare a 1 μ M solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
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Enzyme Addition: Add mouse liver microsomes to a final protein concentration of 0.5 mg/mL. Include a positive control (e.g., Verapamil) in a parallel well to validate enzyme viability.
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Equilibration: Incubate the mixture at 37 °C for 5 minutes.
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Initiation: Start the metabolic reaction by adding NADPH to a final concentration of 1 mM.
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Sampling & Quenching: At t=0,15,30, and 60 minutes, transfer a 50 μ L aliquot into 150 μ L of ice-cold acetonitrile containing a stable-isotope internal standard (IS).
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Clarification: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4 °C to pellet the precipitated microsomal proteins.
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Analysis: Analyze the supernatant via LC-MS/MS. Calculate the t1/2 and intrinsic clearance ( CLint ) by plotting the natural log of the remaining parent compound peak area ratio against time.
References
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PubChem . "6-Methyl-3,6-diazabicyclo[3.1.1]heptane | C6H12N2 | CID 21138917". National Institutes of Health (NIH). Available at:[Link]
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ACS Medicinal Chemistry Letters . "Development of the Pyrido[2,3-d]pyrimidin-7(8H)-one Scaffold toward Potent and Selective NUAK1 Inhibitors". (2025). Available at:[Link]
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ResearchGate . "Modular Assembly of Bioisosteric Bridged Aza-frameworks via Strained Ring Release". (2026). Available at:[Link]
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Journal of Medicinal Chemistry . "Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines". ACS Publications. (2018). Available at:[Link]
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